molecular formula C10H7Cl2NO B1403883 1,3-Dichloro-7-methoxyisoquinoline CAS No. 24623-40-3

1,3-Dichloro-7-methoxyisoquinoline

Cat. No. B1403883
CAS RN: 24623-40-3
M. Wt: 228.07 g/mol
InChI Key: SGQUBMFDFROOSK-UHFFFAOYSA-N
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Description

1,3-Dichloro-7-methoxyisoquinoline is a chemical compound with the CAS Number: 24623-40-3. It has a linear formula of C10H7Cl2NO . The compound is solid in its physical form .


Molecular Structure Analysis

The molecular structure of 1,3-Dichloro-7-methoxyisoquinoline is represented by the Inchi Code: 1S/C10H7Cl2NO/c1-14-7-3-2-6-4-9(11)13-10(12)8(6)5-7/h2-5H,1H3 . It has a molecular weight of 228.08 .


Physical And Chemical Properties Analysis

1,3-Dichloro-7-methoxyisoquinoline is a solid substance with a melting point range of 166 - 169°C . It has a molecular weight of 228.08 .

Scientific Research Applications

Synthesis Techniques

  • Heck Reaction Synthesis : Utilized in the synthesis of 1-alkoxyisoquinoline-3-carboxylic acids esters, demonstrating a method for creating complex isoquinoline derivatives (A. Ture et al., 2011).
  • Aminomethylation/Hydrogenolysis : Offers a novel approach for methylating isoquinolines, important in natural product syntheses and drug development (Benedikt C Melzer et al., 2018).

Chemical Reactions and Transformations

  • Benzyne Reaction : Employed in the total synthesis of complex alkaloids, demonstrating the versatility of isoquinoline derivatives (T. Kametani & K. Ogasawara, 1967).
  • Imidazo[4,5-C]Isoquinolines Synthesis : Describes the preparation of imidazo isoquinoline systems, showcasing the adaptability of isoquinoline structures in organic chemistry (L. Deady & E. Kachab, 1986).

Applications in Biochemistry and Medicine

  • Isoquinoline Alkaloids from Marine Sponges : Isoquinoline alkaloids extracted from marine sponges show potential cytotoxic effects, indicating applications in cancer research (M. Rashid et al., 2001).
  • Melatonin Receptor Research : Isoquinoline derivatives have been investigated as melatonin analogues, contributing to understanding the binding site of the melatonin receptor (Rüdiger Faust et al., 2000).

Other Relevant Applications

  • Chemosensor for Cadmium : Certain quinoline derivatives have been characterized as chemosensors for cadmium, useful in environmental monitoring (L. Prodi et al., 2001).
  • Ring Transformations in Organic Synthesis : Isoquinolines facilitate the formation of complex organic structures, highlighting their role in advanced organic synthesis (L. Fodor et al., 2012).

Safety And Hazards

The safety information for 1,3-Dichloro-7-methoxyisoquinoline includes several hazard statements: H302, H312, H315, H319, H332, H335. Precautionary measures include: P260, P262, P270, P280, P305 + P351 + P338, P402 + P404 .

properties

IUPAC Name

1,3-dichloro-7-methoxyisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2NO/c1-14-7-3-2-6-4-9(11)13-10(12)8(6)5-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGQUBMFDFROOSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(N=C(C=C2C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dichloro-7-methoxyisoquinoline

CAS RN

24623-40-3
Record name 1,3-dichloro-7-methoxyisoquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a suspension of (E)-2-(hydroxyimino)-6-methoxy-2,3-dihydro-1H-inden-1-one (3.60 g, 20.0 mmol) in POCl3 (120 mL), PCl5 (6.50 g, 31.3 mmol) was added at 0° C., then HCl gas was induced until the solution was saturated. The reaction mixture was stirred at 30° C. for 2 hours. The solvent was removed in vacuo and ice water was added to the residue. The precipitate was collected by filtration, washed with water (30 mL), and dried under high vacuum to give the product (4.50 g, yield 85%) as a solid.
Quantity
3.6 g
Type
reactant
Reaction Step One
Name
Quantity
6.5 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
85%

Synthesis routes and methods II

Procedure details

To a suspension of (E)-2-(hydroxyimino)-6-methoxy-2,3-dihydro-1H-inden-(3.60 g, 20.0 mmol) in POCl3 (120 mL), PCl5 (6.50 g, 31.3 mmol) was added at 0° C., then HCl gas was induced until the solution was saturated. The reaction mixture was stirred at 30° C. for 2 hours. The solvent was removed in vacuo and ice water was added to the residue. The precipitate was collected by filtration, washed with water (30 mL), and dried under high vacuum to give the product (4.50 g, yield 85%) as a solid.
Quantity
3.6 g
Type
reactant
Reaction Step One
Name
Quantity
6.5 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
85%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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